molecular formula C10H9N3O2S B1394373 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1219187-15-1

5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1394373
M. Wt: 235.26 g/mol
InChI Key: XFGSFQMJOLURSQ-UHFFFAOYSA-N
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Description

The compound “5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one” is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular formula of this compound is C10H9N3O2S, and its molecular weight is 235.27 g/mol . The InChI key, which is a unique identifier for chemical substances, is XFGSFQMJOLURSQ-UHFFFAOYSA-N .

Scientific Research Applications

Zn(II) and Cu(II) Complexes Generation

A related 1,3,4-oxadiazole-containing bispyridyl ligand was used to create novel zinc and copper complexes. These complexes exhibit unique structural features like a distorted rectangular Zn2L2 ring and coordination polymers with Cu(II) centers. Such complexes are significant in the study of metal-organic frameworks and coordination chemistry (Zhao, Ma, Liu, & Dong, 2013).

Synthesis of Heterocyclic Derivatives

Research focused on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, crucial in developing new chemical entities with potential biological activities. These derivatives form the foundation for further pharmacological studies (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Antimycobacterial Activity

Compounds derived from 1,3,4-oxadiazol were evaluated for their antimycobacterial activity. Some showed significant activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Navarrete-Vázquez, Molina-Salinas, Vahi Duarte-Fajardo, Vargas-Villarreal, Estrada-Soto, González-Salazar, Hernández-Núñez, & Said-Fernández, 2007).

Anticancer Evaluation

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some derivatives showed significant cytotoxicity, highlighting their potential in cancer therapy (Abdo & Kamel, 2015).

Bioactivity in Agriculture

Research into 1,3,4-Oxadiazole containing heterocyclic compounds demonstrated their potential in agriculture, particularly as herbicides. These studies help in the development of new agricultural chemicals (Zhi, 2004).

Applications in OLEDs

1,3,4-Oxadiazole derivatives were used in the development of organic light-emitting diodes (OLEDs), showing potential in electronic and optoelectronic devices due to their electron-transporting and exciton-blocking properties (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

Antimycobacterial Activity Against Tuberculosis

A series of Mannich bases derived from 1,3,4-oxadiazole showed promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, indicating potential therapeutic uses (Asif & Imran, 2020).

Safety And Hazards

The compound is labeled as an irritant, which means it may cause skin irritation or serious eye irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

5-(2-prop-2-enylsulfanylpyridin-3-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-6-16-9-7(4-3-5-11-9)8-12-13-10(14)15-8/h2-5H,1,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGSFQMJOLURSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C=CC=N1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one

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